molecular formula C10H13N3S B13253360 1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine

1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B13253360
M. Wt: 207.30 g/mol
InChI Key: ATPKXSQZUZIECP-UHFFFAOYSA-N
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Description

1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that contains both a pyrazole and a thiophene ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to introduce the thiophene ring .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the thiophene or pyrazole rings .

Scientific Research Applications

1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine is unique due to its specific combination of a pyrazole and thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

The compound has the following chemical properties:

Property Details
Molecular Formula C10H13N3S
Molecular Weight 207.30 g/mol
IUPAC Name 1-methyl-N-(1-thiophen-2-ylethyl)pyrazol-4-amine
InChI Key ATPKXSQZUZIECP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. Common methods include:

  • Gewald Reaction : A condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester to introduce the thiophene ring.
  • Multi-step Synthesis : Industrial methods often utilize catalysts and optimized conditions for yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes or receptors, modulating cellular functions and signaling pathways.
  • Antimicrobial Activity : Studies suggest that it exhibits significant antimicrobial properties against various pathogens .

Antimicrobial Activity

Research indicates that derivatives of this compound show potent antimicrobial activity. For example:

  • Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.
  • The compound demonstrated bactericidal effects in time-kill assays, indicating its potential as an effective antimicrobial agent .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, with studies showing:

  • Dose-dependent inhibition of NF-kB/AP-1 reporter activity in inflammatory models.
  • Potential use in treating conditions characterized by inflammation due to its ability to modulate inflammatory pathways .

Other Biological Activities

In addition to antimicrobial and anti-inflammatory properties, research highlights other potential activities:

  • Anticancer Activity : The pyrazole moiety is recognized for its anticancer properties, with studies suggesting efficacy against various cancer cell lines .
  • Antiplatelet and Antithrombotic Effects : Some derivatives have shown promise in inhibiting platelet aggregation and thrombus formation .

Case Studies

Several studies have focused on the biological activity of similar pyrazole derivatives, providing insights into their therapeutic potential:

  • Study on Antimicrobial Efficacy : A study evaluated multiple pyrazole derivatives, including those with thiophene substitutions, demonstrating significant activity against multidrug-resistant (MDR) pathogens.
  • Inflammation Model Testing : In vitro tests showed that specific derivatives could effectively reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS) .
  • Cancer Cell Line Studies : Research indicated that certain pyrazole derivatives exhibited selective cytotoxicity against cancer cell lines such as H460 and A549, suggesting their potential as anticancer agents .

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

1-methyl-N-(1-thiophen-2-ylethyl)pyrazol-4-amine

InChI

InChI=1S/C10H13N3S/c1-8(10-4-3-5-14-10)12-9-6-11-13(2)7-9/h3-8,12H,1-2H3

InChI Key

ATPKXSQZUZIECP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC2=CN(N=C2)C

Origin of Product

United States

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